4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
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Overview
Description
4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused azepine and benzimidazole ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is unique due to its specific substitution pattern and the presence of both azepine and benzimidazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
59007-81-7 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-6-5-7-11-13(10)14-12-8-3-2-4-9-15(11)12/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
WVRAQQPUJFZJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3CCCCCC3=N2 |
Origin of Product |
United States |
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